1-acetyl-2-hydroxyindolin-3-one
Overview
Description
1-Acetyl-2-hydroxyindolin-3-one is a compound belonging to the indolinone family, which is characterized by a fused indole and lactam structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-2-hydroxyindolin-3-one can be synthesized through several methods. One common approach involves the reaction of N-protected isatin with an aryne precursor and 1,3-cyclodione under metal-free conditions . This method provides good yields and is advantageous due to its simplicity and efficiency.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-2-hydroxyindolin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming 1-acetylindolin-3-one.
Reduction: The compound can be reduced to form 1-acetyl-2-hydroxyindoline.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: 1-Acetylindolin-3-one.
Reduction: 1-Acetyl-2-hydroxyindoline.
Substitution: Various substituted indolinones depending on the electrophile used.
Scientific Research Applications
1-Acetyl-2-hydroxyindolin-3-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and probes for studying biological processes.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-acetyl-2-hydroxyindolin-3-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making these compounds potential candidates for anti-cancer therapies .
Comparison with Similar Compounds
3-Hydroxyindolin-2-one: Shares a similar core structure but lacks the acetyl group at the 1-position.
1-Acetylindolin-3-one: Similar structure but lacks the hydroxyl group at the 2-position.
2-Hydroxyindolin-3-one: Similar structure but lacks the acetyl group at the 1-position.
Uniqueness: 1-Acetyl-2-hydroxyindolin-3-one is unique due to the presence of both the acetyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-acetyl-2-hydroxy-2H-indol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-6(12)11-8-5-3-2-4-7(8)9(13)10(11)14/h2-5,10,14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUATUUZGMQQSST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(C(=O)C2=CC=CC=C21)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20540610 | |
Record name | 1-Acetyl-2-hydroxy-1,2-dihydro-3H-indol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20540610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83813-66-5 | |
Record name | 1-Acetyl-2-hydroxy-1,2-dihydro-3H-indol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20540610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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